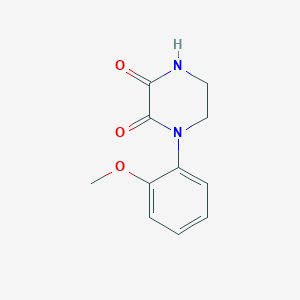

1-(2-Methoxyphenyl)piperazine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEOTCYKPUOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxyphenyl Piperazine 2,3 Dione and Its Derivatives

Established Synthetic Routes to the Piperazine-2,3-dione Core

The formation of the piperazine-2,3-dione heterocyclic system is a critical step for which several foundational strategies have been developed. These methods focus on constructing the dione ring structure, which can then be further functionalized.

Reductive Alkylation Reactions for 1,4-Disubstituted Piperazine-2,3-dione Synthesis

Reductive alkylation, also known as reductive amination, is a versatile and widely used method for forming carbon-nitrogen bonds, particularly in the synthesis of N-alkylated amines. mdpi.com This reaction is a cornerstone for producing 1,4-disubstituted piperazine (B1678402) derivatives from a piperazine precursor. mdpi.com In the context of the piperazine-2,3-dione core, this methodology would be applied to a monosubstituted or unsubstituted piperazine-2,3-dione.

The process involves the reaction of the secondary amine at the N-4 position of the piperazine-2,3-dione ring with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This ion is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are favored for their mildness and selectivity. nih.gov This approach allows for the introduction of a wide variety of substituents at the N-4 position, making it a key strategy for creating diverse libraries of 1,4-disubstituted piperazine-2,3-dione derivatives.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the de novo synthesis of heterocyclic rings. For the piperazine-2,3-dione core, a primary route involves the reaction between a 1,2-diamine and a derivative of oxalic acid. A common and effective approach is the condensation of an N-substituted ethylenediamine with diethyl oxalate.

In this reaction, the two amine groups of the ethylenediamine derivative react sequentially with the two ester functionalities of diethyl oxalate, leading to the formation of two amide bonds and the closure of the six-membered ring. This process directly yields the 1-substituted piperazine-2,3-dione scaffold. The choice of the substituent on the starting ethylenediamine determines the group at the N-1 position of the resulting heterocyclic core.

Synthesis of 1-(2-Methoxyphenyl)piperazine (B120316) as a Key Intermediate

The synthesis of the target compound is contingent upon the successful preparation of the crucial precursor, 1-(2-Methoxyphenyl)piperazine. Several established chemical routes are available for the synthesis of this intermediate.

Nucleophilic Substitution via Bis(2-chloroethyl)amine Hydrochloride and o-Anisidine

A classical and well-documented method for synthesizing 1-arylpiperazines involves the direct reaction of an aniline with bis(2-chloroethyl)amine. For the synthesis of 1-(2-Methoxyphenyl)piperazine, this involves the nucleophilic substitution reaction between o-anisidine and bis(2-chloroethyl)amine hydrochloride.

In this process, the nitrogen atom of o-anisidine acts as a nucleophile, displacing the chlorine atoms of the bis(2-chloroethyl)amine molecule in a double alkylation event that results in the formation of the piperazine ring. The reaction typically requires elevated temperatures to proceed efficiently. This method provides a direct and reliable route to the desired 1-arylpiperazine intermediate.

Reductive Amination from 2-Methoxybenzaldehyde

While direct ring formation from 2-methoxybenzaldehyde via a simple reductive amination is not a standard route, the principles of reductive amination are crucial in multi-step strategies to build the necessary precursors for cyclization. One such advanced strategy involves the reductive amination of a β-ketoester with an amine source, like ammonium acetate, using a reducing agent such as sodium cyanoborohydride. nih.gov This reaction forms a key 1,4-diamine intermediate, which can then be subjected to annulation protocols to form the piperazine ring. nih.gov Although this specific pathway does not start directly from 2-methoxybenzaldehyde, it exemplifies how reductive amination is a key tool for constructing the carbon-nitrogen backbone of the piperazine core from carbonyl-containing precursors. nih.gov

Optimization Strategies for Intermediate Synthesis

Further optimization can be achieved by employing modern cross-coupling methodologies. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully used for the synthesis of N-arylpiperazine structures. mdpi.com This method involves coupling an aryl halide or triflate with a piperazine, often offering milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution methods.

Emerging Methodologies for Efficient Production

Modern synthetic approaches that could be applied to the efficient production of this scaffold include:

Novel Cyclization Strategies: One promising approach involves the cyclization of suitably functionalized N-(2-methoxyphenyl)ethylenediamine precursors. For instance, reaction with oxalyl chloride or diethyl oxalate could form the dione ring, but these reactions can be low-yielding. Emerging methods may utilize novel activating agents or catalytic cycles to facilitate this ring-closure under milder conditions.

Photoredox Catalysis: Visible-light-promoted reactions offer a powerful tool for forming complex heterocyclic structures under mild conditions. organic-chemistry.org A potential route could involve a photoredox-catalyzed cyclization of an acyclic precursor, possibly through a radical-mediated pathway, to construct the piperazine-2,3-dione ring. organic-chemistry.org

Palladium-Catalyzed Cyclizations: Palladium catalysis is a cornerstone of modern organic synthesis. organic-chemistry.org A modular approach could involve the palladium-catalyzed coupling of a diamine component with a two-carbon unit to form the heterocyclic core with high regio- and stereochemical control. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for 1-(2-methoxyphenyl)piperazine-2,3-dione could enable more efficient and reproducible production by allowing for precise control of reaction parameters like temperature, pressure, and reaction time, potentially minimizing byproduct formation.

Derivatization Strategies for the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, making it an excellent scaffold for building libraries of diverse compounds. The primary points for derivatization are the secondary nitrogen atom on the piperazine ring and the aromatic methoxyphenyl moiety.

Substitutions at the Piperazine Ring Nitrogens

The secondary amine at the N-4 position of the piperazine ring is the most accessible site for introducing a wide variety of substituents. Standard amine functionalization reactions can be readily applied.

N-Alkylation: The introduction of alkyl groups can be achieved through several methods. Nucleophilic substitution using alkyl halides (e.g., alkyl chlorides or bromides) is a common approach. Reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for creating diverse N-alkyl derivatives.

N-Acylation: Acyl groups can be introduced by reacting the N-4 amine with acid chlorides or acid anhydrides in the presence of a base. Alternatively, amide coupling reactions using carboxylic acids with activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) provide a versatile route to a wide range of N-acyl derivatives.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Alkylation (Nucleophilic Substitution) | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone (R-CHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl / N-Dialkyl |

| N-Acylation | Acid Chloride (R-COCl), Base (e.g., Et₃N) | N-Acyl (Amide) |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | N-Aryl |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | N-Sulfonyl (Sulfonamide) |

Modifications on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl ring provides further opportunities for structural diversification. Modifications can be made either by altering the methoxy (B1213986) group or by substituting other positions on the aromatic ring.

O-Demethylation: The methoxy group can be cleaved to reveal a phenol. This is a key transformation as the resulting hydroxyl group can serve as a handle for further functionalization (e.g., etherification, esterification). Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids like hydrobromic acid (HBr). chem-station.comcore.ac.uk

Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo electrophilic aromatic substitution to introduce various functional groups. oneonta.edutotal-synthesis.commasterorganicchemistry.com The existing methoxy and piperazine substituents will direct incoming electrophiles primarily to the ortho and para positions. Common EAS reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amine, providing another point for derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

| Reaction Type | Typical Reagents | Modification |

|---|---|---|

| O-Demethylation | BBr₃ or HBr | Converts -OCH₃ to -OH |

| Halogenation | NBS, NCS, I₂ | Adds -Br, -Cl, or -I to the aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Adds -NO₂ to the aromatic ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Adds an acyl group (-COR) to the aromatic ring |

Introduction of Bridging Linkers and Side Chains

Developing derivatives with constrained conformations or extended side chains can be crucial for modulating biological activity.

Side Chain Introduction: Long and functionalized side chains are typically introduced at the N-4 position using the alkylation or acylation methods described previously (Section 2.3.1). By using bifunctional reagents, such as 1-bromo-3-chloropropane, a reactive handle can be installed at the end of the chain for further elaboration.

Bridging Linkers: Creating bridged structures to rigidify the piperazine scaffold is a more advanced strategy. This typically involves intramolecular cyclization reactions. For a this compound scaffold, this could be conceptually achieved by:

Introducing a reactive side chain at the N-4 position.

Functionalizing one of the carbon atoms of the piperazine ring (a challenging but increasingly feasible C-H functionalization) or the methoxyphenyl ring.

Inducing an intramolecular reaction between the two introduced functionalities to form a new ring, thereby creating a bicyclic, bridged system. While specific examples for the 2,3-dione are scarce, strategies developed for other piperazine-dione isomers, such as Dieckmann-analogous cyclizations or aldol reactions, could potentially be adapted.

Structure Activity Relationship Sar Studies of 1 2 Methoxyphenyl Piperazine 2,3 Dione Derivatives

Influence of Substitutions on the Piperazine-2,3-dione Ring on Biological Activity

The piperazine-2,3-dione moiety serves as a crucial scaffold in many biologically active compounds. Modifications to this ring, particularly at the N(4) position, have been shown to significantly alter the pharmacological profile of the resulting derivatives.

Research into penicillins and cephalosporins incorporating an N(4)-substituted piperazine-2,3-dione moiety has demonstrated the profound impact of these substitutions. nih.gov The nature of the substituent at the N(4) position directly influences the antibacterial spectrum and potency of these compounds. A trivial change in the substitution pattern in the piperazine (B1678402) nucleus can cause distinguishable differences in pharmacological activities. ijrrjournal.com

The electronic properties of substituents also play a key role. In some series, electron-donating groups (e.g., -CH3, -OCH3) on attached aryl rings enhance binding to certain receptors, whereas electron-withdrawing groups (e.g., -CN, -NO2) may decrease activity. mdpi.com The position of the substituent (ortho, meta, or para) is also crucial, with ortho-substituted derivatives sometimes showing the greatest impact on activity compared to meta or para substitutions. nih.gov

Role of the 2-Methoxyphenyl Group and its Stereochemical Orientation in Receptor Binding

The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore for targeting various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. acs.orgnih.govnih.gov The presence and position of the methoxy (B1213986) (-OCH3) group on the phenyl ring are critical for high-affinity binding.

The ortho-methoxy group is particularly important for affinity at the 5-HT1A receptor. acs.orgnih.gov This group can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, within the receptor's binding pocket. The orientation of this group is crucial; its rotation relative to the piperazine ring can influence how the ligand fits and interacts with key amino acid residues. nih.gov For instance, in dopamine D3 receptor ligands, the 2-OCH3-phenylpiperazine unit is a key pharmacophore, and its combination with other structural elements has led to compounds with high affinity and selectivity. nih.gov

Stereochemistry plays a pivotal role in receptor binding and selectivity. Studies on derivatives have shown that enantiomers can have significantly different affinities and functional activities at dopamine D2 and D3 receptors. nih.gov For example, the separation of a racemic mixture of a hydroxylated derivative led to the identification of enantiomers with pronounced selectivity for the D3 receptor over the D2 receptor. nih.gov This enantioselectivity is often attributed to specific interactions within the binding site, potentially involving the second extracellular loop of the receptor, which can differentiate between the spatial arrangements of the chiral center. nih.govnih.gov The absolute configuration (R- or S-) of substituents on a linker chain attached to the piperazine nitrogen can dictate how the 2-methoxyphenyl group is presented to the receptor, thereby determining binding affinity and selectivity. nih.gov

Impact of Linker Length and Nature in Substituted Derivatives (e.g., three-atom spacer rule)

In many long-chain arylpiperazine (LCAP) derivatives, the piperazine core is connected to a terminal functional group (often an amide or imide) via a flexible alkyl chain, or "spacer". nih.govresearchgate.net The length and nature of this spacer are determining factors for receptor affinity and selectivity.

The length of the alkyl chain plays a significant role. For some receptors, a specific spacer length is optimal for bridging two key binding regions. For example, in a series of histamine H3 receptor antagonists, extending the alkyl chain length from two to four methylene units led to a decrease in affinity. nih.gov Conversely, for other receptor types, a longer chain may be beneficial. A four-carbon (butyl) spacer is frequently found in high-affinity ligands for 5-HT1A and dopamine receptors. mdpi.com The conformation of the linker is also important, with extended, antiperiplanar conformations often being favored to achieve the correct distance and geometry for optimal receptor interaction. mdpi.com

While not explicitly detailed for piperazine-2,3-dione derivatives in the provided context, the "three-atom spacer rule" is a known concept in medicinal chemistry, particularly for ligands of certain biogenic amine receptors. It suggests that an optimal distance, equivalent to a three-atom chain, between a nitrogen atom and an aromatic ring can be crucial for activity. While many potent arylpiperazine ligands feature longer four-atom (butyl) linkers, the underlying principle of an optimal spatial separation between key pharmacophoric elements remains valid. mdpi.comresearchgate.net The flexibility of the linker allows the molecule to adopt a conformation where the terminal group and the arylpiperazine moiety are positioned correctly within the receptor binding site. acs.org

Conformational Flexibility of the Piperazine Core and its Implications for Receptor Interactions

The six-membered piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. nih.govrsc.org This conformational flexibility is crucial for its biological function, as it allows the substituents on the ring to orient themselves in either axial or equatorial positions. The specific conformation adopted by the piperazine ring and the orientation of its substituents can significantly impact how the ligand fits into a receptor's binding site.

In 1-(2-methoxyphenyl)piperazine derivatives, the piperazine ring generally assumes a chair conformation where the bulky 2-methoxyphenyl group occupies an equatorial position to reduce steric hindrance. nih.gov The nitrogen atom attached to the aryl group tends to have a planar geometry, while the second nitrogen atom is typically pyramidal. nih.gov This defined, yet flexible, geometry is essential for presenting the key pharmacophoric features—the aromatic ring and the basic nitrogen atom—in the correct spatial orientation for receptor binding.

The ability of the piperazine core to adopt different conformations can be critical for binding to different receptor subtypes. Computational studies and conformational analyses are used to determine the likely "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. nih.gov The flexibility of the piperazine core, combined with the rotational freedom of the linker and the aryl group, allows the molecule to adapt to the specific topology of the receptor's binding pocket, thereby influencing its affinity and selectivity. acs.org

Molecular Mechanisms of Action of 1 2 Methoxyphenyl Piperazine 2,3 Dione Derivatives in Vitro Studies

Receptor Binding and Modulation Profiles

Derivatives of the 1-(2-methoxyphenyl)piperazine (B120316) scaffold are known to exhibit significant affinity for several G-protein coupled receptors (GPCRs), particularly within the serotonin (B10506) and dopamine (B1211576) systems, as well as interacting with adrenergic receptors. This multi-target profile is a key characteristic of this class of compounds.

Serotonin Receptor Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 receptor antagonism/agonism)

The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for high-affinity serotonin receptor ligands, particularly at the 5-HT1A receptor. nih.govnih.gov

5-HT1A Receptors: Numerous studies confirm that derivatives incorporating the 1-(2-methoxyphenyl)piperazine scaffold display high to very high affinity for the 5-HT1A receptor, with Ki values often in the low nanomolar range. nih.govmdpi.com For example, certain derivatives with bulky alkyl amide replacements for a phthalimide (B116566) moiety have been shown to bind with high affinity (Ki = 0.4 nM) and exhibit antagonist activity in functional assays. nih.gov The nature of the substituent on the piperazine (B1678402) ring significantly influences this affinity. nih.gov

5-HT2A Receptors: Affinity for the 5-HT2A receptor is also a common feature of this compound class. This interaction is often considered in the context of developing multi-target ligands for neuropsychiatric disorders, where a combined 5-HT1A/5-HT2A profile is desirable. nih.gov

5-HT6 and 5-HT7 Receptors: Certain 1-(2-methoxyphenyl)piperazine derivatives have also been investigated for their affinity at 5-HT6 and 5-HT7 receptors. For instance, some 1,3,5-triazine-methylpiperazine derivatives showed high affinity for the 5-HT6 receptor (Ki = 11 nM for one compound) with significant selectivity over 5-HT1A, 5-HT2A, and 5-HT7b receptors. researchgate.net Other studies have identified derivatives with notable 5-HT7 receptor affinity, which may contribute to potential cognitive benefits. nih.gov

Below is a table summarizing the serotonin receptor affinities for selected 1-(2-methoxyphenyl)piperazine derivatives from various studies.

| Compound Class/Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |

| Adamantane Carboxamide Derivative | 0.4 | - | - | - |

| Indazole Carboxamide Derivative 1 | 2.5 | 39.7 | - | 136 |

| Indazole Carboxamide Derivative 10 | 11.2 | 194.2 | - | 358 |

| Triazine-methylpiperazine Derivative 4 | >1000 | >1000 | 11 | >1000 |

Data compiled from multiple sources. nih.govnih.govresearchgate.net Note: "-" indicates data not reported in the cited study.

Dopamine Receptor Affinities (e.g., D2, D3 receptor modulation)

The interaction with dopamine receptors, particularly the D2 and D3 subtypes, is another critical aspect of the pharmacological profile of 1-(2-methoxyphenyl)piperazine derivatives.

D2 Receptors: Many derivatives show moderate to high affinity for the D2 receptor. This affinity is often sought in the development of ligands with potential antipsychotic properties, where D2 receptor modulation is a key mechanism of action. nih.gov The 1-(2-methoxyphenyl)piperazine moiety is a common structural feature in compounds targeting D2 receptors. researchgate.net

D3 Receptors: A significant focus of research has been on achieving selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the spacer and aryl moiety of N-alkylated 1-(2-methoxyphenyl)piperazines can markedly improve both affinity and selectivity for the D3 receptor. nih.gov For example, certain heterobiarylcarboxamide derivatives have been identified as high-affinity D3 receptor antagonists (Ki = 1 nM) with approximately 400-fold selectivity over the D2 subtype. nih.gov

The table below presents dopamine receptor binding data for representative compounds.

| Compound Class/Derivative | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| Indazole Carboxamide Derivative 1 | 21.3 | 291 | ~13.7 |

| Indazole Carboxamide Derivative 10 | 48.1 | 511 | ~10.6 |

| Aryl Acrylamide Derivative 38 | 76.4 | 0.5 | ~0.006 (153-fold for D3) |

| Heterobiarylcarboxamide Derivative | - | 1 | ~400-fold for D3 |

Data compiled from multiple sources. nih.govnih.govnih.gov Note: "-" indicates data not reported in the cited study.

Adrenergic Receptor Interactions (e.g., α1, α2 adrenoceptor antagonism)

α1-Adrenoceptors: Many compounds in this class bind with high affinity to α1-adrenergic receptors, an effect that is sometimes undesirable when targeting serotonin receptors. nih.gov Consequently, medicinal chemistry efforts have been directed at reducing this affinity to improve selectivity. nih.govnih.gov For instance, replacing a phthalimide group with bulky alkyl amides in one series of compounds led to a 160-fold selectivity for 5-HT1A over α1 sites. nih.gov Conversely, other research has intentionally leveraged this property, synthesizing derivatives with potent α1-adrenoceptor antagonist activity (Ki values in the low nanomolar range). nih.govingentaconnect.comnih.gov

α2-Adrenoceptors: While the interaction with α1 receptors is more commonly reported, affinity for α2-adrenoceptors has also been evaluated. Studies have shown that it is possible to achieve significant selectivity for α1 over α2 receptors. One derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine, demonstrated a 142-fold greater selectivity for the α1 subtype. nih.govingentaconnect.com

The table below summarizes the adrenergic receptor affinities for selected derivatives.

| Compound/Derivative | α1 Ki (nM) | α2 Ki (nM) | α1/α2 Selectivity |

| NAN-190 | 0.8 | - | - |

| Adamantane Carboxamide Derivative | 64 | - | - |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | 128.2 | ~61-fold for α1 |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | 341.2 | ~142-fold for α1 |

Data compiled from multiple sources. nih.govnih.govingentaconnect.com Note: "-" indicates data not reported in the cited study.

Enzyme Inhibition Profiles

Cyclooxygenase (COX) Enzyme Inhibition

Studies on COX inhibition typically focus on scaffolds known to fit within the enzyme's active site, such as those found in traditional NSAIDs and selective COX-2 inhibitors (coxibs). nih.gov For example, research into novel COX-2 inhibitors has explored pyridazine (B1198779) derivatives, which have shown potent inhibitory activity. cu.edu.eg Similarly, derivatives of 1,3-dihydro-2H-indolin-2-one have been evaluated as potential COX-2 inhibitors. mdpi.com The 1-(2-methoxyphenyl)piperazine scaffold is not a commonly reported motif in the context of COX enzyme inhibition.

Human Carbonic Anhydrase (hCA I and II) Isoenzyme Inhibition

The primary pharmacophore for carbonic anhydrase inhibition is the sulfonamide group (-SO2NH2), which coordinates to the zinc ion in the enzyme's active site. nih.govnih.gov Research in this area is dominated by compounds containing this functional group. For instance, novel piperazine derivatives have been designed as dual inhibitors of P-glycoprotein and hCA XII, but these incorporate a coumarin (B35378) group specifically to target the enzyme. mdpi.com The 1-(2-methoxyphenyl)piperazine-2,3-dione structure does not feature the requisite chemical motifs typically associated with potent hCA inhibition.

Alpha-Glucosidase and Urease Inhibitory Effects

While direct studies on the alpha-glucosidase and urease inhibitory effects of this compound were not identified in the reviewed literature, research on related piperazine-containing compounds suggests that this structural class holds potential for such activities.

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on various piperazine derivatives have demonstrated their potential as alpha-glucosidase inhibitors. For instance, a study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as potent, noncompetitive inhibitors of yeast α-glucosidase. nih.govresearchgate.net These findings suggest that the piperazine moiety can serve as a valuable pharmacophore for designing new α-glucosidase inhibitors. nih.govresearchgate.net The inhibitory mechanism for these derivatives was found to be allosteric, binding to a site near the enzyme's active site, with molecular interactions being primarily hydrophobic. nih.gov Another class, chiral piperazine-diones, has also been recognized for possessing potent inhibitory activity against α-glucosidase. nih.govresearchgate.net

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with pathogens like Helicobacter pylori. frontiersin.orgnih.gov Inhibition of this enzyme is a key strategy for treating these conditions. frontiersin.org Research into piperazine-based compounds has revealed significant urease inhibitory potential. A study on pyridylpiperazine hybrid derivatives identified compounds with potent urease inhibitory activity, with some derivatives showing significantly lower IC50 values than the standard inhibitor, thiourea. frontiersin.org For example, derivatives 5b and 7e in one study exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. frontiersin.org Similarly, a series of piperazine-based benzimidazole (B57391) derivatives showed potent urease inhibition, with one compound registering an IC50 value as low as 0.15 ± 0.09 µM. nih.gov The structure-activity relationship in these studies often points to the nature and position of substituents on the aromatic rings as crucial for activity. frontiersin.orgnih.gov

| Compound Class | Example Compound | Urease Inhibition IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| Pyridylpiperazine Derivatives | 5b | 2.0 ± 0.73 | 23.2 ± 11.0 |

| Pyridylpiperazine Derivatives | 7e | 2.24 ± 1.63 | 23.2 ± 11.0 |

| Piperazine-based Benzimidazoles | 9L (-NO2 at meta position) | 0.15 ± 0.09 | 23.11 ± 0.21 |

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme crucial for maintaining telomere length and is reactivated in the vast majority of cancer cells, making it a promising target for anticancer therapies. nih.gov While a broad range of compounds are investigated as telomerase inhibitors, the current scientific literature lacks specific studies evaluating the telomerase inhibitory activity of this compound or its direct derivatives. Research into telomerase inhibition has focused on other chemical scaffolds, such as distamycin derivatives and compounds that target the human telomerase reverse transcriptase (hTERT) subunit. nih.govnih.gov Therefore, the potential role of this compound derivatives in this mechanistic pathway remains to be elucidated.

Cellular Pathway Modulation

Derivatives of 1-(2-Methoxyphenyl)piperazine have been shown to modulate several key cellular pathways, leading to outcomes such as apoptosis, cell cycle arrest, and DNA damage. These effects are central to their potential as therapeutic agents, particularly in oncology.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Several studies have highlighted the ability of piperazine derivatives to induce apoptosis in cancer cells through various signaling pathways. researchgate.net

One study identified a novel piperazine derivative, referred to as C505, that potently induces caspase-dependent apoptosis in cancer cells. researchgate.net This compound was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net The induction of apoptosis was confirmed by the cleavage of caspase-3 and PARP. researchgate.net

Another derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), was shown to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). nih.gov This effect was found to be independent of its α1-adrenoceptor blocking activity. RNA-Seq analysis identified the involvement of the anti-apoptotic gene B-lymphoma Mo-MLV insertion region 1 (Bmi-1) in the apoptotic induction by HJZ-12. nih.gov

Furthermore, a class of dispiropiperazine derivatives has also been reported to induce apoptosis and necrosis in human cancer cell lines. nih.gov

| Derivative Class | Key Findings | Affected Pathways/Proteins |

|---|---|---|

| Novel Piperazine (C505) | Induces caspase-dependent apoptosis. | PI3K/AKT, Src, BCR-ABL, Caspase-3, PARP |

| 1-(2-methoxyphenyl)piperazine (HJZ-12) | Induces apoptosis in BPH-1 cells. | Bmi-1 (anti-apoptotic gene) |

| Dispiropiperazine (SPOPP-3) | Induces apoptosis and necrosis. | Not specified |

Cell Cycle Arrest

The regulation of the cell cycle is a fundamental process, and its disruption is a hallmark of cancer. Inducing cell cycle arrest is a common mechanism of action for many anticancer drugs. Studies on piperazine derivatives have demonstrated their ability to interfere with cell cycle progression.

For instance, the dispiropiperazine derivative SPOPP-3 was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Western blot analysis further confirmed that the arrest occurred specifically in the M phase, as indicated by the detection of phospho-histone H3, a sensitive mitotic marker. nih.gov The anti-proliferative activity of SPOPP-3 was observed across a panel of 18 human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.gov

DNA Damage Induction

Inducing DNA damage is a primary mechanism for many cytotoxic anticancer therapies, as it can trigger cell cycle arrest and apoptosis if the damage is beyond repair. nih.gov Certain piperazine derivatives have been shown to exert their effects by causing DNA damage.

The dispiropiperazine derivative SPOPP-3, in addition to causing cell cycle arrest and apoptosis, was also found to induce DNA damage. nih.gov The study suggested a potential link between the observed G2/M arrest and the induction of DNA lesions. nih.gov It has been proposed that some piperazine derivatives may generate reactive oxygen species (ROS), which in turn can lead to oxidative DNA damage and subsequent cell cycle arrest. nih.gov Other research has focused on developing piperazine derivatives as radioprotective agents, which act by protecting cells from radiation-induced DNA damage and apoptosis. semanticscholar.org

Detailed Molecular Interaction Analysis with Target Proteins

Molecular docking and interaction analyses provide crucial insights into how a compound binds to its biological target at the molecular level, guiding rational drug design.

Molecular docking studies have been performed on various phenylpiperazine derivatives to elucidate their binding modes with target proteins. In one study, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential topoisomerase II (Topo II) inhibitors. mdpi.com Docking studies showed that the designed compounds, such as BS230, could effectively bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com The binding was stabilized by interactions like hydrogen bonds with key amino acid residues. mdpi.com

Another study focused on arylpiperazine derivatives as potential androgen receptor (AR) antagonists. nih.gov Molecular docking was used to predict the binding interactions of these compounds within the AR ligand-binding domain. Similarly, research on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives as α-glucosidase inhibitors used molecular dynamics simulations and docking studies to reveal that the compounds bind to an allosteric site near the active site of the enzyme. nih.gov The primary interactions were identified as hydrophobic contacts, supplemented by some polar interactions. nih.gov

These computational approaches help to visualize and understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the affinity and selectivity of these derivatives for their respective protein targets. mdpi.comjbiochemtech.com

Biological Activity of 1 2 Methoxyphenyl Piperazine 2,3 Dione Derivatives Cell Line Studies

Cytotoxicity Against Various Human Cancer Cell Lines

A comprehensive search of scientific databases and peer-reviewed journals did not yield any specific studies evaluating the cytotoxic effects of 1-(2-Methoxyphenyl)piperazine-2,3-dione or its derivatives against various human cancer cell lines. Consequently, there is no available data, such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, to present in a data table or to form a detailed discussion on this topic.

Inhibition of Cellular Proliferation

Similarly, there is a lack of specific research on the ability of this compound derivatives to inhibit cellular proliferation in cancer cell lines. Studies detailing the mechanisms by which these specific compounds might interfere with the cell cycle or induce apoptosis are not present in the available literature.

Antiproliferative Effects in Specific Tumor Cell Lines

No targeted studies on the antiproliferative effects of this compound derivatives in specific tumor cell lines were found. As a result, a detailed analysis of their efficacy in particular cancer types cannot be provided.

While research into other classes of piperazine (B1678402) derivatives has shown significant antiproliferative activity, it is not scientifically accurate to extrapolate these findings to the specific structural class of 1-(2-Methoxyphenyl)piperazine-2,3-diones without direct experimental evidence. The unique electronic and steric properties conferred by the 2,3-dione and the 2-methoxyphenyl substituents would likely result in a distinct pharmacological profile.

Future research may explore the synthesis and biological evaluation of this particular series of compounds to determine their potential as anticancer agents. However, at present, there is no scientific basis to support claims about their activity in the areas outlined.

Computational Chemistry and Molecular Modeling of 1 2 Methoxyphenyl Piperazine 2,3 Dione and Its Ligands

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is crucial for understanding the interactions of 1-(2-methoxyphenyl)piperazine (B120316) derivatives with various receptors and enzymes.

5-HT1A Receptor: Derivatives of 1-(2-methoxyphenyl)piperazine are well-known for their high affinity for the 5-HT1A serotonin (B10506) receptor. rsc.orgnih.govnih.gov Molecular docking studies have been instrumental in revealing the key interactions within the 5-HT1A binding pocket. For instance, the 2-methoxyphenyl group often forms crucial hydrophobic and van der Waals interactions with aromatic residues in the receptor. The piperazine (B1678402) ring can participate in hydrogen bonding and ionic interactions, which are critical for anchoring the ligand in the active site.

D2 Dopamine (B1211576) Receptor (DAR): Arylpiperazine derivatives have also been investigated for their activity at dopamine receptors. Molecular docking simulations can help in understanding the structural basis for selectivity between different receptor subtypes. For D2 receptors, specific interactions with key amino acid residues can determine the agonistic or antagonistic nature of the ligand.

COX Enzymes: Some studies have explored the anti-inflammatory potential of related heterocyclic compounds by examining their interactions with cyclooxygenase (COX) enzymes. mdpi.commdpi.com Molecular docking simulations can predict the binding mode of these compounds within the active sites of COX-1 and COX-2. mdpi.com Key interactions often involve hydrogen bonding with residues like Arg120 and Tyr355, and hydrophobic contacts within the enzyme's channel. mdpi.com The selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory drugs, can be rationalized by analyzing the differences in their active site volumes and residue compositions. mdpi.com

| Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| 5-HT1A Receptor | Asp116, Tyr390, Phe361, Phe362 | Ionic, Hydrogen Bonding, π-π Stacking |

| D2 Dopamine Receptor | Asp114, Ser193, Phe389, Trp386 | Ionic, Hydrogen Bonding, Hydrophobic |

| COX-2 Enzyme | Arg120, Tyr355, Ser530, Val523 | Hydrogen Bonding, Hydrophobic |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

For 5-HT1A and α1-adrenoceptor ligands, pharmacophore models have been developed based on a series of active 1-(2-methoxyphenyl)piperazine analogues. nih.gov These models typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature corresponding to the protonated nitrogen of the piperazine ring. Such models serve as 3D queries to screen virtual libraries for new compounds with the potential for similar biological activity. This approach has been successful in identifying novel scaffolds that retain the desired receptor interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For piperazine derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their activity. nih.govnih.gov

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the activity. For arylpiperazine derivatives, QSAR models have highlighted the importance of specific substitutions on the aromatic ring and the nature of the substituent on the second nitrogen of the piperazine ring in modulating their affinity for receptors like 5-HT1A. nih.gov These models can then be used to predict the activity of newly designed compounds prior to their synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. nih.govunram.ac.id This method is particularly useful for understanding the flexibility of the ligand and the receptor, and for assessing the stability of the interactions predicted by molecular docking.

For complexes of 1-(2-methoxyphenyl)piperazine derivatives with their target receptors, MD simulations can reveal how the ligand adapts its conformation within the binding site and how the receptor itself may undergo conformational changes upon ligand binding. researchgate.net By analyzing the trajectories from these simulations, one can calculate important parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. unram.ac.idmdpi.com These simulations can also provide insights into the role of water molecules in mediating ligand-receptor interactions.

Prediction of Molecular Interactions and Binding Modes

The prediction of molecular interactions and binding modes is a central goal of computational chemistry in drug design. nih.gov For 1-(2-methoxyphenyl)piperazine-2,3-dione and its analogues, a combination of the aforementioned techniques is employed to build a comprehensive picture of their interactions with biological targets.

Molecular docking provides an initial snapshot of the binding pose, which is then refined and validated using molecular dynamics simulations. researchgate.net The key interactions identified through these methods, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the binding affinity and selectivity of the compounds. mdpi.comdtu.dk For instance, the methoxy (B1213986) group at the 2-position of the phenyl ring is often found to be critical for orienting the ligand within the binding pocket of the 5-HT1A receptor and for establishing specific interactions that contribute to its high affinity.

| Technique | Primary Application | Key Insights for this compound |

|---|---|---|

| Molecular Docking | Prediction of binding orientation and affinity | Identifies key interactions with target residues (e.g., in 5-HT1A, D2 DAR, COX) |

| Pharmacophore Modeling | Identification of essential features for activity | Guides the design of new ligands with desired receptor profiles |

| QSAR Analysis | Correlation of chemical structure with biological activity | Predicts the activity of new derivatives based on their structural properties |

| Molecular Dynamics | Analysis of conformational stability and dynamics | Assesses the stability of the ligand-receptor complex over time |

Preclinical Pharmacological Evaluation of 1 2 Methoxyphenyl Piperazine 2,3 Dione Derivatives in Vivo Animal Models

Central Nervous System Activity

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been extensively studied in rodent models to determine their potential therapeutic effects on the central nervous system, including antidepressant, anxiolytic, anticonvulsant, and procognitive activities.

The potential antidepressant effects of several 1-(2-methoxyphenyl)piperazine derivatives have been investigated using established rodent behavioral models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice and rats. These tests are widely used to screen for antidepressant-like activity by measuring the duration of immobility when the animal is subjected to an inescapable, stressful situation.

A study on two specific derivatives, HBK-14 and HBK-15, demonstrated potent antidepressant-like activity. In the FST, both compounds significantly reduced immobility time in mice and rats, an effect comparable to standard antidepressant drugs like imipramine (B1671792) and escitalopram. nih.govrepec.org HBK-15, in particular, showed a strong effect at lower doses in both mice and rats. nih.govrepec.org

Another derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, also exhibited significant antidepressant-like effects in the mouse TST. Its activity was observed to be more potent than that of the reference drug imipramine. nih.gov The mechanism of action for these compounds is often linked to their high affinity for serotonin (B10506) receptors, particularly 5-HT1A and 5-HT7. nih.govnih.gov

| Compound | Animal Model | Behavioral Test | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Mice & Rats | Forced Swim Test (FST) | Potent antidepressant-like activity; significant reduction in immobility time. | nih.govrepec.org |

| HBK-15 | Mice & Rats | Forced Swim Test (FST) | Strong antidepressant-like properties, effective at low doses. | nih.govrepec.org |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Mice | Tail Suspension Test (TST) | Activity was stronger than the reference drug imipramine. | nih.gov |

The anxiolytic (anti-anxiety) potential of 1-(2-methoxyphenyl)piperazine derivatives has been assessed in preclinical models that evaluate anxiety-related behaviors, such as the four-plate test and the elevated plus-maze (EPM). The EPM test, for instance, is based on the rodent's natural aversion to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

The derivatives HBK-14 and HBK-15 were evaluated for anxiolytic-like properties. Both compounds demonstrated significant effects in the four-plate test in mice and the EPM test in rats. nih.govrepec.org HBK-14, in particular, displayed greater anxiolytic-like activity compared to HBK-15. repec.org The anxiolytic-like actions of these compounds are suggested to be mediated, at least in part, by the serotonergic system, specifically involving the 5-HT1A receptor. nih.govrepec.org

| Compound | Animal Model | Behavioral Test | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Mice & Rats | Four-Plate Test & Elevated Plus-Maze (EPM) | Demonstrated significant anxiolytic-like properties. | nih.govrepec.org |

| HBK-15 | Mice & Rats | Four-Plate Test & Elevated Plus-Maze (EPM) | Showed anxiolytic-like effects. | nih.govrepec.org |

The anticonvulsant properties of piperazine (B1678402) derivatives have been evaluated in several rodent models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scMet) seizure, and the 6-hertz (6-Hz) seizure tests. These models are used to identify compounds that can prevent or reduce the severity of different types of seizures.

One study investigated 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine and found it showed good activity in the 6-Hz seizure test in mice, producing 100% protection at 0.5 hours after administration without inducing neurotoxic effects. researchgate.net While the compound was only moderately effective in the MES and scMet assays, its efficacy in the 6-Hz model suggests potential for treating therapy-resistant partial seizures. researchgate.net

Furthermore, research on derivatives with a piperazine-2,3-dicarboxylic acid structure, which is closely related to the piperazine-2,3-dione core, has shown significant anticonvulsant effects. The compounds pCB-PzDA and pBB-PzDA provided protection against sound-induced clonic and tonic seizures in DBA/2 mice. nih.gov These compounds are believed to exert their effects by acting as antagonists at glutamate (B1630785) receptors, particularly the α-kainate subtype. nih.gov

| Compound | Animal Model | Seizure Test | Key Findings | Reference |

|---|---|---|---|---|

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | Mice | 6-Hertz (6-Hz) Seizure Test | Produced 100% protection 0.5h post-administration without neurotoxicity. | researchgate.net |

| pCB-PzDA (1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid) | Mice (DBA/2) | Sound-Induced Seizures | Protected against clonic and tonic seizures. | nih.gov |

| pBB-PzDA (1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid) | Mice (DBA/2) | Sound-Induced Seizures | Protected against clonic and tonic seizures. | nih.gov |

The potential of piperazine derivatives to improve cognitive function has been explored in animal models of neurodegenerative diseases, such as Alzheimer's disease. These studies often use transgenic mice that develop key pathologies of the disease, like amyloid plaques. Behavioral tests such as the novel object recognition test and the Morris water maze are used to assess memory and learning.

One study on the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (referred to as cmp2) in 5xFAD transgenic mice, a model for Alzheimer's disease, showed significant improvements in cognitive functions. nih.gov Animals treated with cmp2 performed better in the novel object recognition test, the Morris water maze, and fear memory tests, indicating enhanced memory. nih.gov The compound was also found to restore synaptic plasticity deficits in these mice. nih.gov

| Compound | Animal Model | Behavioral Test | Key Findings | Reference |

|---|---|---|---|---|

| cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) | 5xFAD Transgenic Mice (Alzheimer's Model) | Novel Object Recognition, Morris Water Maze, Fear Memory Test | Improved cognitive functions and memory; restored synaptic plasticity. | nih.gov |

Cardiovascular System Activity

The 1-(2-methoxyphenyl)piperazine moiety is a structural component of several compounds evaluated for cardiovascular effects, particularly for their ability to counteract cardiac arrhythmias.

The antiarrhythmic potential of arylpiperazine derivatives has been investigated in various in vivo rat models where arrhythmias are induced by chemical agents like adrenaline, calcium chloride, or aconitine, or by physiological stress such as ischemia/reperfusion.

Studies on novel arylpiperazine alkyl derivatives of salicylamide (B354443) showed potent prophylactic and therapeutic antiarrhythmic activity in the adrenaline-induced arrhythmia model in rats. nih.gov These compounds were able to prevent the onset of arrhythmias when given before the arrhythmogenic agent and could also restore a normal sinus rhythm when administered after the arrhythmia was induced. nih.gov Their mechanism is thought to be linked to the blockade of α1-adrenoceptors. nih.gov

Similarly, 2-methoxyphenylpiperazine derivatives of xanthone (B1684191) demonstrated significant antiarrhythmic activity in a rat model of ventricular arrhythmias caused by coronary artery occlusion and reperfusion. researchgate.net Another derivative, RS-87337, which contains a 4-[4-hydroxy-2-methoxy-phenyl] piperazine structure, showed antiarrhythmic and cardioprotective effects in rats and dogs by reducing ectopic complexes and ventricular fibrillation following coronary artery procedures. nih.gov

| Compound Type / Name | Animal Model | Arrhythmia Induction Model | Key Findings | Reference |

|---|---|---|---|---|

| Arylpiperazine alkyl derivatives of salicylamide | Rats | Adrenaline-induced | Potent prophylactic and therapeutic antiarrhythmic activity. | nih.gov |

| 2-methoxyphenylpiperazine derivatives of xanthone (MH-94, MH-99, MH-105) | Rats (isolated hearts) | Ischemia/Reperfusion | Significant antiarrhythmic activity against ventricular arrhythmias. | researchgate.net |

| RS-87337 | Rats & Dogs | Coronary Artery Reperfusion/Ligation | Reduced incidence of ventricular fibrillation and ectopic ECG complexes. | nih.gov |

Hypotensive Effects

Derivatives of 2-methoxyphenylpiperazine have been the subject of investigation for their potential as hypotensive agents. nih.gov Research into a series of aroxyalkyl derivatives of 2-methoxyphenylpiperazine aimed to examine their effects on blood pressure and elucidate the underlying mechanisms of action. nih.gov In these preclinical studies, the hypotensive activity was assessed following both intravenous and oral administration in animal models. nih.gov

The primary mechanism identified for the hypotensive action of these derivatives is their ability to block α1-adrenoceptors. nih.govnih.gov This blockade leads to a reduction in vascular resistance and venous capacitance, which in turn lowers peripheral resistance and blood pressure. nih.gov Further functional bioassays revealed that the most potent compounds act as competitive antagonists of α1-adrenoceptors. nih.gov They exhibited a degree of subtype selectivity, showing stronger activity at α1D-, α1A-, and α1L-adrenoceptor subtypes, and weaker activity at the α1B-subtype. nih.gov

In a study focused on 5,5-dimethylhydantoin (B190458) derivatives incorporating an o-methoxyphenylpiperazine moiety, significant hypotensive activity was observed in rats. nih.gov The most active compound from this series not only demonstrated a lower effective dose than the reference drug urapidil (B1196414) but also exhibited a stronger effect than prazosin. nih.gov Similarly, new xanthone derivatives containing 2-methoxyphenylpiperazine were evaluated for their cardiovascular effects. colab.ws These compounds were found to produce both antiarrhythmic and hypotensive activity in normotensive rats after oral administration. colab.ws Their mechanism of action was also linked to their α1-adrenolytic properties, as confirmed by their ability to antagonize the pressor responses induced by adrenaline, noradrenaline, and methoxamine. nih.govcolab.ws

Table 1: Hypotensive Activity of Selected 2-Methoxyphenylpiperazine Derivatives

| Derivative Class | Animal Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Aroxyalkyl derivatives | Not specified | Demonstrated hypotensive activity after i.v. and p.o. administration. nih.gov | α1-adrenoceptor antagonism (selective for α1D, α1A, α1L subtypes). nih.gov |

| 5,5-Dimethylhydantoin derivatives | Rats | Showed strong hypotensive activity; more potent than urapidil and prazosin. nih.gov | α1-adrenoceptor antagonism. nih.gov |

| Xanthone derivatives | Normotensive rats | Produced significant hypotensive and antiarrhythmic effects. colab.ws | α1-adrenolytic properties. colab.ws |

Other Pharmacological Activities (e.g., Anthelmintic Activity)

Beyond cardiovascular effects, derivatives of piperazine-2,3-dione have been explored for other therapeutic applications, notably as anthelmintic agents. A study focused on the synthesis of new 1,4-disubstituted piperazine-2,3-dione derivatives investigated their potential to combat parasitic worm infections. ekb.eg The preliminary in vitro screening of these compounds was conducted against Enterobius vermicularis and Fasciola hepatica. ekb.eg

The results indicated that the newly synthesized derivatives exhibited considerable inhibitory effects on the growth of these parasites when compared to piperazine hydrate (B1144303), a standard reference drug. ekb.eg The rationale for exploring this chemical class stems from the known efficacy of piperazine and its derivatives against helminth infections. researchgate.net Research comparing bis-benzyl piperazine derivatives with benzimidazole-linked piperazine derivatives for anthelmintic activity against Pheretima posthuma found that the bis-benzyl derivatives possessed slightly better activity. researchgate.net Another study synthesized a series of 1,4-disubstituted piperazine derivatives and tested them in vitro against Eisenia fetida, where they all showed promising anthelmintic activity compared to piperazine citrate (B86180). ijprs.com

Table 2: Anthelmintic Activity of Piperazine-2,3-dione Derivatives

| Derivative Type | Parasite/Worm Model | Key Findings | Reference Compound(s) |

|---|---|---|---|

| 1,4-Disubstituted piperazine-2,3-diones | Enterobius vermicularis, Fasciola hepatica | Showed considerable inhibitory effects on parasite growth. ekb.eg | Piperazine hydrate ekb.eg |

| Bis-benzyl piperazine derivatives | Pheretima posthuma | Possessed better activity than benzimidazole-linked derivatives. researchgate.net | Not specified |

| 1,4-Disubstituted piperazine derivatives | Eisenia fetida | Exhibited promising activity at the tested dose. ijprs.com | Piperazine citrate ijprs.com |

Behavioral Assays and Rodent Models for Efficacy Assessment

To assess the efficacy of new chemical entities on the central nervous system, a variety of behavioral assays in rodent models are employed. These models are crucial for evaluating potential therapeutic effects related to conditions like depression, anxiety, and neurodegenerative diseases. nih.govnih.gov For instance, cognitive functions such as learning and memory can be evaluated using tasks like the step-through passive avoidance test and the Barnes maze. mdpi.com These tests are particularly relevant in models of dementia, such as that induced by scopolamine (B1681570) in rats. mdpi.com

Motor symptoms and neurodegeneration, characteristic of Parkinson's disease, are often studied using neurotoxin-induced animal models. nih.gov Neurotoxins like 6-hydroxydopamine (6-OHDA) are used to create lesions in specific brain regions, leading to progressive motor alterations that can be quantified through various behavioral tests. nih.gov These tests might include evaluating catalepsy or apomorphine-induced rotational behavior. nih.gov

For assessing affective dimensions like anxiety, the social interaction test is a widely used model. nih.gov This assay measures the time spent in social investigation by a rat when placed in a novel environment, providing insights into anxiety-like behavior. nih.gov Executive functions, such as cognitive flexibility, can be assessed using tasks like the attentional set-shifting task, which is analogous to the Wisconsin Card Sorting Test (WCST) used in humans. nih.gov These preclinical behavioral assessments are fundamental in characterizing the pharmacological profile of compounds like 1-(2-Methoxyphenyl)piperazine-2,3-dione derivatives and determining their potential for further development.

Table 3: Common Behavioral Assays and Their Applications in Rodent Models

| Behavioral Domain | Assay/Model | Application/Measured Outcome |

|---|---|---|

| Learning & Memory | Step-through passive avoidance, Barnes maze | Assessing different types of memory, particularly in models of cognitive decline. mdpi.com |

| Motor Function | 6-OHDA-induced Parkinson's model | Evaluating motor deficits (e.g., catalepsy, rotational behavior) following neurotoxic lesioning. nih.gov |

| Anxiety/Social Behavior | Social Interaction Test | Measuring anxiety-like behavior through quantification of social investigation in a novel setting. nih.gov |

| Executive Function | Attentional Set-Shifting Task | Assessing cognitive flexibility and strategy switching. nih.gov |

Future Research Directions and Therapeutic Potential of 1 2 Methoxyphenyl Piperazine 2,3 Dione

Design and Synthesis of Novel Analogs with Enhanced Receptor Selectivity and Potency

Future research will likely focus on the rational design and synthesis of novel analogs of 1-(2-methoxyphenyl)piperazine-2,3-dione to enhance its affinity and selectivity for specific biological targets. The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established fragment in ligands targeting dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) receptors. researchgate.netijrrjournal.comnih.govnih.gov Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the arylpiperazine portion can significantly influence receptor binding profiles. nih.gov

The synthesis of new analogs could involve several strategies:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the methoxyphenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved receptor affinity and selectivity.

Modification of the Piperazine-2,3-dione Core: Alterations to the dione ring, such as the introduction of substituents at the nitrogen or carbon atoms, could influence the compound's pharmacokinetic properties and interaction with target proteins.

Introduction of Chiral Centers: The synthesis of enantiomerically pure analogs could lead to compounds with enhanced potency and selectivity, as biological targets are often stereoselective.

The following table outlines potential modifications and their expected impact on the pharmacological profile of this compound analogs.

| Modification Site | Type of Modification | Potential Impact |

| Phenyl Ring | Introduction of halogens (F, Cl, Br) | Increased lipophilicity, potential for enhanced blood-brain barrier penetration |

| Phenyl Ring | Addition of alkyl or alkoxy groups | Altered steric and electronic properties, influencing receptor binding |

| Piperazine-2,3-dione Core | N-alkylation or N-arylation | Modified solubility and metabolic stability |

| Piperazine-2,3-dione Core | Introduction of substituents at C5/C6 | Creation of chiral centers, potential for stereoselective receptor interactions |

These synthetic efforts will aim to produce a library of novel compounds with fine-tuned pharmacological profiles, leading to lead candidates with superior therapeutic potential.

Exploration of New Biological Targets and Signal Transduction Pathways

While the 1-(2-methoxyphenyl)piperazine scaffold is known to interact with dopaminergic and serotonergic receptors, the complete biological target profile of this compound remains to be fully elucidated. Future research should venture beyond these established targets to uncover novel mechanisms of action.

Potential new biological targets could include other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters within the CNS. Techniques such as affinity chromatography, chemical proteomics, and phenotypic screening can be employed to identify novel binding partners for this compound and its analogs.

Once new targets are identified, it will be crucial to investigate the downstream signal transduction pathways that are modulated. youtube.com This involves studying the effects of the compound on second messenger systems (e.g., cAMP, inositol phosphates), protein phosphorylation cascades, and gene expression. youtube.com Understanding these pathways will provide a more comprehensive picture of the compound's mechanism of action and its potential therapeutic effects. For instance, some piperazine-2,5-dione derivatives have been shown to exert their effects through the IL-6/Nrf2 loop pathway, suggesting a potential role in modulating oxidative stress. nih.gov

Advanced Computational Modeling for Optimized Lead Compound Identification

Advanced computational modeling techniques will be instrumental in accelerating the drug discovery process for analogs of this compound. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel analogs at their target receptors. nih.gov These in silico methods provide valuable insights into the key molecular interactions that govern ligand-receptor binding, guiding the design of more potent and selective compounds.

Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogs with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation. This computational approach significantly reduces the time and resources required for lead optimization.

Development of Multi-Target Directed Ligands for Complex Diseases

Many complex diseases, such as neurodegenerative disorders and psychiatric conditions, involve multiple pathological pathways. researchgate.netnih.govunibo.it The development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy for these conditions. researchgate.netnih.govnih.govunibo.itresearchgate.net

The this compound scaffold is an excellent starting point for the design of MTDLs. By strategically combining this scaffold with other pharmacophores, it may be possible to create hybrid molecules that, for example, simultaneously modulate dopaminergic and serotonergic pathways, or combine receptor modulation with enzyme inhibition. For instance, piperazine-based compounds have been explored as multi-target agents for Alzheimer's disease by targeting cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net

The design of such MTDLs will require a deep understanding of the pathophysiology of the target disease and the synergistic effects of modulating multiple targets.

Investigation into Specific Therapeutic Areas Beyond Current Applications

While the known targets of the 1-(2-methoxyphenyl)piperazine moiety suggest potential applications in neuropsychiatric disorders, future research should explore the therapeutic potential of this compound and its analogs in other disease areas.

The piperazine-2,5-dione core is a privileged scaffold found in a variety of bioactive natural products with diverse pharmacological activities. csu.edu.au For example, certain piperazine-2,5-dione derivatives have been investigated for their potential in treating inflammatory conditions, such as osteoarthritis, by modulating the activity of cartilage-related cells. mdpi.com Given this, it is plausible that this compound derivatives could exhibit therapeutic effects in areas such as:

Neurodegenerative Diseases: Beyond symptomatic treatment, analogs could be investigated for disease-modifying effects in conditions like Alzheimer's and Parkinson's disease.

Inflammatory Disorders: The potential anti-inflammatory properties of the piperazine-2,5-dione core warrant investigation in models of chronic inflammation.

Oncology: Some heterocyclic compounds containing the piperazine (B1678402) motif have shown promise as anticancer agents.

A systematic evaluation of the biological activities of this compound and its derivatives in a wide range of in vitro and in vivo models will be essential to uncover their full therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Methoxyphenyl)piperazine-2,3-dione, and how are intermediates validated?

Answer: The synthesis typically involves a two-step protocol:

Reductive alkylation : Ethylenediamine reacts with carbonyl compounds (e.g., 2-methoxybenzaldehyde) in the presence of sodium cyanoborohydride to form intermediates like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine .

Cyclization with diethyl oxalate : The intermediate reacts with diethyl oxalate under reflux to yield the piperazine-2,3-dione core. Cyclization conditions (e.g., solvent, temperature) are critical for minimizing by-products .

Validation : Intermediates are characterized via elemental analysis, H/C NMR, and IR spectroscopy. Mass spectrometry confirms fragmentation patterns consistent with the target structure .

Q. How is structural characterization performed for this compound?

Answer:

- Spectroscopic methods : H NMR identifies aromatic protons (e.g., methoxy group at δ ~3.8 ppm) and piperazine ring protons (δ ~3.0–4.0 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation pathways (e.g., loss of CO groups from the dione moiety) .

- X-ray crystallography (if available): Crystallographic data (deposited in repositories like CCDC) provide bond angles and conformations of the methoxyphenyl substituent .

Q. What analytical techniques are used to assess purity and physicochemical properties?

Answer:

- Chromatography : TLC (Rf values) and HPLC (retention times) monitor purity. Lipophilicity is estimated via ClogP calculations and validated experimentally using reversed-phase HPLC .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability.

- Solubility : Measured in phosphate-buffered saline (PBS) or DMSO for biological assays .

Advanced Research Questions

Q. How does modifying substituents on the piperazine-2,3-dione core affect biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- R1 substituents : Bulky groups (e.g., naphthyl) reduce activity, while small aliphatic chains (e.g., isopropyl) enhance receptor binding .

- Aromatic substitutions : Methoxy groups at the ortho position (as in 2-methoxyphenyl) improve anthelmintic activity compared to unsubstituted phenyl groups .

- Electron-withdrawing groups : Nitro or chloro substituents increase lipophilicity, improving membrane permeability but may reduce solubility .

- Selectivity : Subtle changes (e.g., S-benzyl vs. S-isopropyl in R2) switch receptor selectivity (e.g., FPR1 vs. FPR2) due to stereoelectronic effects .

Q. What challenges arise in optimizing reaction conditions to avoid by-products?

Answer:

- Solvent choice : Ethanol may lead to ethoxyethyl by-products via nucleophilic substitution; acetone with potassium carbonate minimizes this .

- Temperature control : Excessive heat during cyclization can degrade the dione moiety. Reflux in DMSO at 110–120°C is optimal .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers. Recrystallization from ethanol improves yield .

Q. How do computational methods predict physicochemical properties relevant to drug design?

Answer:

- Lipophilicity (ClogP) : Calculated via software like ChemDraw or MOE. Higher ClogP correlates with improved anthelmintic activity but may reduce aqueous solubility .

- Molecular docking : Predicts binding to parasitic enzymes (e.g., Fasciola hepatica tubulin) by modeling interactions between the dione core and catalytic residues .

- ADMET profiling : Tools like SwissADME predict BBB permeability (e.g., methoxy groups enhance CNS penetration) and CYP450 inhibition risks .

Q. What in vitro models are used to evaluate anthelmintic activity, and how do results compare to in vivo data?

Answer:

Q. How do mechanistic studies explain discrepancies between in vitro potency and in vivo efficacy?

Answer:

- Metabolic stability : Liver microsome assays identify rapid oxidation of the piperazine ring, necessitating prodrug strategies (e.g., esterification) .

- Tissue distribution : Radiolabeled analogs (e.g., C-tagged) track accumulation in parasitic cysts vs. host tissues using autoradiography .

- Resistance mechanisms : Serial passaging of parasites under sublethal doses identifies mutations in target enzymes (e.g., β-tubulin), guiding scaffold modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.